Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Application Note: Capillary Microsampling for
Cefotaxime and Desacetylcefotaxime PK
Studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Desacetylcefotaxime

CAS No.: 66340-28-1

Cat. No.: S525685

Introduction

Capillary microsampling (CMS) is increasingly recognized as a refined technique for serial blood sampling
in pharmacokinetic (PK) studies. Its minimal volume requirements (typically 10-20 pL) make it particularly
advantageous for vulnerable populations, such as critically ill pediatric patients, and for studies involving
mouse models. This application note provides a detailed protocol for implementing CMS in a PK study of
cefotaxime (CTX) and its pharmacologically active metabolite, desacetylcefotaxime (dCTX), based on a

validated clinical study [1]. The methodology is also broadly applicable to other small molecules.

Experimental Protocol & Workflow

The following diagram illustrates the end-to-end workflow for sample collection, processing, and analysis in

a CMS-based PK study.
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Detailed Methodology

2.1.1 Patient Population and Inclusion Criteria. The referenced study recruited critically ill pediatric
patients aged between one month and 12 years who were receiving intravenous cefotaxime as part of their
standard care. Patients receiving extracorporeal membrane oxygenation or renal replacement therapy were

excluded [1].

2.1.2 Dosing and Sampling Schedule. Cefotaxime was administered intravenously at a dose of 50 mg/kg
every 6 hours. Paired blood samples (conventional and capillary microsamples) were collected
simultaneously at five pre-defined time points: pre-dose (0 h), and at 0.5 h, 2 h, 4 h, and 6 h after the end of

the infusion [1].

2.1.3 Capillary Microsampling Procedure.

¢ Site Preparation: Clean the finger or heel with an alcohol swab and allow to dry.

¢ Lancet Puncture: Use a single-use lancet device. The study utilized either a Haemolance Plus
(25G x 1.4 mm) for older children or a BD Microtainer Quikheel Lancet (1 mm x 2.5 mm) for
infants [1].

o Sample Collection: Gently massage the finger or heel and hold it below the heart level. Collect
approximately 50 pL of blood directly into a heparinized plastic capillary tube.

¢ Plasma Separation: Centrifuge the capillary tube at 2000 g for 10 minutes to separate plasma from
cellular components.

e Plasma Harvesting: Using scissors, snip the capillary tube to isolate the plasma fraction.

e Storage: Transfer the plasma into a labeled, screw-capped polypropylene tube and immediately store
at -80°C until analysis [1].

Analytical Method & Validation

The core of this protocol is a robust bioanalytical method for quantifying drug concentrations.
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Bioanalytical Measurement

Concentrations of CTX and dCTX in plasma were determined using a validated ultra-high-performance
liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method [1] [2]. The method was
validated in accordance with guidelines from the European Medicines Agency (EMA) and the U.S. Food and
Drug Administration (FDA) [1].

Table 1: UHPLC-MS/MS Method Validation Parameters for Cefotaxime and Desacetylcefotaxime

Parameter Cefotaxime Desacetylcefotaxime Acceptance Criteria
Linear Range 0.5-500 mg/L 0.2-10 mg/L -

Intra-assay Accuracy/Precision  Within £15% Within £15% EMA/FDA Guidelines [1]
Inter-assay Accuracy/Precision  Within £15% Within £15% EMA/FDA Guidelines [1]

Pharmacokinetic and Statistical Analysis

3.2.1 Model Development. A population pharmacokinetic model was developed using Pmetrics software
within the R environment. The structural model that best described the PK of both CTX and dCTX was a

one-compartment model with first-order elimination [1].

3.2.2 Model Parameters. The final model provided estimates for key PK parameters [1]:

e Cefotaxime Clearance: 12.8 L/h
e Cefotaxime Volume of Distribution: 39.4 L
¢ Desacetylcefotaxime Clearance: 10.5 L/h

3.2.3 Dosing Simulations. Monte Carlo simulations were performed to evaluate the probability of achieving
the PK/PD target of 100% fT>MIC (time that the free drug concentration remains above the minimum

inhibitory concentration) for various body weights and renal function levels [1].

Table 2: Summary of Key Population Pharmacokinetic Parameters
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Parameter Mean Estimate Description

CTX Clearance (L/h) 12.8 Rate of cefotaxime elimination from the body

CTX Volume of 39.4 Apparent space in the body available to contain the

Distribution (L) drug

dCTX Clearance (L/h) 10.5 Rate of desacetylcefotaxime elimination

Key Covariate eGFR (Schwartz Estimated glomerular filtration rate significantly
equation) impacted clearance [1]

Key Findings and Data Outputs

The successful application of this protocol yields critical data for optimizing drug therapy.

Validation of Capillary Microsampling

An external validation demonstrated a strong correlation between cefotaxime concentrations measured in
capillary microsamples and those obtained from conventional venous or arterial sampling. This confirms that

CMS can facilitate data-rich pharmacokinetic studies without compromising data quality [1].

Dosing Recommendations and Clinical Relevance

The study concluded that standard cefotaxime dosing (50 mg/kg every 6 hours) was often insufficient for
critically ill pediatric patients. The simulations supported the use of extended or continuous infusions to
achieve PK/PD targets necessary for effective bacterial killing, especially in patients with normal or
augmented renal function or in those with severe/deep-seated infections requiring a target of 100%

fT>4xMIC [1]. The logical flow from data to dosing recommendation is outlined below.
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Conclusion

This application note outlines a robust and ethically favorable protocol for conducting pharmacokinetic
studies of cefotaxime and desacetylcefotaxime using capillary microsampling. The methodology is
particularly suited for critical care and pediatric settings, minimizing patient burden while generating
high-quality data. The subsequent population PK analysis and Monte Carlo simulations provide a powerful
tool for generating evidence-based, optimized dosing regimens that maximize therapeutic efficacy and

improve patient outcomes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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